![molecular formula C19H11F2N3OS B2368250 2,6-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺 CAS No. 863588-61-8](/img/structure/B2368250.png)
2,6-二氟-N-(4-(噻唑并[5,4-b]吡啶-2-基)苯基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is a complex organic compound characterized by its unique structure, which includes a thiazolo[5,4-b]pyridine core and difluoro benzamide groups
科学研究应用
Chemistry: In chemistry, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.
Biology: In biological research, this compound has shown potential as a tool for studying various biological processes. Its ability to interact with specific molecular targets makes it useful in probing cellular pathways and understanding disease mechanisms.
Medicine: In the field of medicine, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide has been investigated for its therapeutic properties. It has shown promise as an antimicrobial, anticancer, and anti-inflammatory agent, making it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials and technologies. Its unique properties may be harnessed for applications in electronics, coatings, and other advanced materials.
作用机制
Target of Action
The primary target of this compound is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.
Mode of Action
The compound interacts with its target, PI3K, by inhibiting its enzymatic activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound was directly involved in the binding to the kinase through key hydrogen bonds interaction .
Result of Action
The result of the compound’s action is a decrease in the activity of the PI3K/AKT/mTOR pathway, leading to reduced proliferation and survival of cancer cells . This makes it a potential candidate for the development of new anticancer drugs.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the solvent-dependent relaxation process of excited compounds, which is affected by the intramolecular charge transfer (ICT) process, can influence the compound’s action . .
生化分析
Biochemical Properties
2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a significant role in biochemical reactions by interacting with various enzymes and proteins. Notably, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), particularly PI3Kα, with an IC50 value of 3.6 nM . This interaction is crucial as PI3K is involved in multiple cellular processes, including cell growth, proliferation, and survival. The compound’s ability to inhibit PI3K suggests its potential use in treating diseases characterized by abnormal PI3K activity, such as cancer .
Cellular Effects
The effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PI3K disrupts the PI3K/AKT signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . Additionally, the compound has shown potential in inhibiting collagen prolyl-4-hydroxylase, which is involved in collagen synthesis, thereby affecting cellular metabolism and extracellular matrix formation .
Molecular Mechanism
At the molecular level, 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide exerts its effects through specific binding interactions with biomolecules. Its inhibitory activity on PI3Kα is attributed to the electron-deficient aryl group, which enhances the compound’s ability to form strong charged interactions with key residues in the enzyme’s active site . This binding inhibits the enzyme’s activity, leading to downstream effects on cell signaling and gene expression. The compound’s structure-activity relationship studies have highlighted the importance of the sulfonamide functionality and the pyridyl group in its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions . Long-term exposure to the compound has been associated with sustained inhibition of PI3K activity and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits PI3K activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential impacts on liver and kidney function . These dosage-dependent effects highlight the importance of optimizing the compound’s dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism may affect metabolic flux and metabolite levels, potentially altering cellular energy balance and biosynthetic processes . Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its cellular uptake and distribution . These interactions influence the compound’s localization and accumulation within target tissues, affecting its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a crucial role in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can impact its interactions with biomolecules and its overall biological effects.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is the acylation of pyridin-2-amine with furan-2-carbonyl chloride in a propan-2-ol medium, followed by treatment with excess P2S5 in anhydrous toluene to form the corresponding carbothioamide. Subsequent steps may include further functionalization and purification to achieve the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the synthetic routes described above, with a focus on optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions: 2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound's structure and introduce new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of possible products.
相似化合物的比较
2,6-Difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is unique in its structure and properties compared to other similar compounds. Some similar compounds include thiazolo[5,4-b]pyridine derivatives, which have been studied for their biological and medicinal potential. These compounds share the thiazolo[5,4-b]pyridine core but differ in their substituents and functional groups, leading to variations in their biological activities and applications.
属性
IUPAC Name |
2,6-difluoro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11F2N3OS/c20-13-3-1-4-14(21)16(13)17(25)23-12-8-6-11(7-9-12)18-24-15-5-2-10-22-19(15)26-18/h1-10H,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPDMHSPYJHCNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11F2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
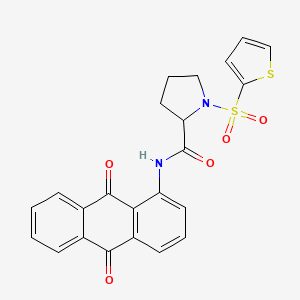



![N'-[(1E)-[4-(cyclohexylsulfanyl)-3-nitrophenyl]methylidene]-3-methylfuran-2-carbohydrazide](/img/structure/B2368179.png)
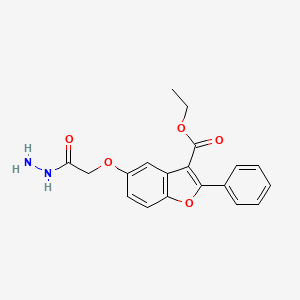
![(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2368181.png)
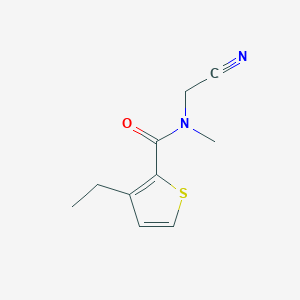
![Ethyl 1-[2-(1,3-dioxoisoindol-2-yl)ethyl]-5-methylpyrazole-4-carboxylate](/img/structure/B2368183.png)
![2-chloro-N-[2-(4-isopropylphenyl)ethyl]acetamide](/img/structure/B2368184.png)
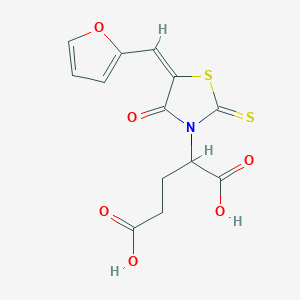

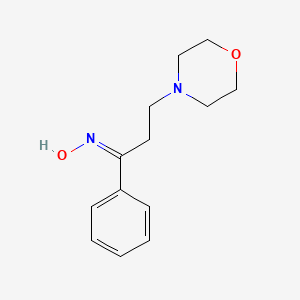
![2-(2-hydroxy-3-methoxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2368190.png)
